molecular formula C8H13N3S2 B13996811 4,6-Bis(ethylsulfanyl)pyrimidin-2-amine CAS No. 6310-01-6

4,6-Bis(ethylsulfanyl)pyrimidin-2-amine

Cat. No.: B13996811
CAS No.: 6310-01-6
M. Wt: 215.3 g/mol
InChI Key: IEHTUUOMCXABRK-UHFFFAOYSA-N
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Description

4,6-Bis(ethylsulfanyl)pyrimidin-2-amine is a chemical compound with the molecular formula C8H13N3S2. It is a derivative of pyrimidine, a heterocyclic aromatic organic compound similar to pyridine. This compound is characterized by the presence of two ethylsulfanyl groups attached to the 4th and 6th positions of the pyrimidine ring, and an amino group at the 2nd position.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,6-Bis(ethylsulfanyl)pyrimidin-2-amine typically involves the following steps:

    Starting Materials: The synthesis begins with acyclic starting materials such as benzylidene acetones and ammonium thiocyanates.

    Ring Closure: The initial step involves the formation of the pyrimidine ring through a cyclization reaction.

    Aromatization: The intermediate product undergoes aromatization to form the pyrimidine structure.

    S-Methylation: The compound is then subjected to S-methylation to introduce the ethylsulfanyl groups.

    Oxidation: The methylsulfanyl groups are oxidized to form the desired ethylsulfanyl groups.

    Formation of Guanidines: Finally, the compound is reacted with suitable amines to form the guanidine derivatives.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the synthetic routes mentioned above can be scaled up for industrial production with appropriate optimization of reaction conditions and purification processes.

Chemical Reactions Analysis

Types of Reactions

4,6-Bis(ethylsulfanyl)pyrimidin-2-amine undergoes various types of chemical reactions, including:

    Oxidation: The ethylsulfanyl groups can be oxidized to form sulfoxides or sulfones.

    Reduction: The compound can be reduced to remove the ethylsulfanyl groups.

    Substitution: The amino group at the 2nd position can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically employed.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products Formed

Scientific Research Applications

Mechanism of Action

The mechanism of action of 4,6-Bis(ethylsulfanyl)pyrimidin-2-amine involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

4,6-Bis(ethylsulfanyl)pyrimidin-2-amine can be compared with other similar compounds to highlight its uniqueness:

Properties

CAS No.

6310-01-6

Molecular Formula

C8H13N3S2

Molecular Weight

215.3 g/mol

IUPAC Name

4,6-bis(ethylsulfanyl)pyrimidin-2-amine

InChI

InChI=1S/C8H13N3S2/c1-3-12-6-5-7(13-4-2)11-8(9)10-6/h5H,3-4H2,1-2H3,(H2,9,10,11)

InChI Key

IEHTUUOMCXABRK-UHFFFAOYSA-N

Canonical SMILES

CCSC1=CC(=NC(=N1)N)SCC

Origin of Product

United States

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